molecular formula C9H10BrN3 B1289319 5-bromo-N,N-dimethyl-1H-indazol-3-amine CAS No. 552331-32-5

5-bromo-N,N-dimethyl-1H-indazol-3-amine

Cat. No. B1289319
M. Wt: 240.1 g/mol
InChI Key: UTLXGPHHSUKKRU-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethyl-1H-indazol-3-amine is a chemical compound with the linear formula C9H10BrN3 . It has a molecular weight of 240.1 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of indazoles, including 5-bromo-N,N-dimethyl-1H-indazol-3-amine, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 5-bromo-N,N-dimethyl-1H-indazol-3-amine is 1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) .


Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

5-bromo-N,N-dimethyl-1H-indazol-3-amine is a white to yellow solid . It has a molecular weight of 240.1 and its linear formula is C9H10BrN3 .

Scientific Research Applications

Pharmaceutical Research

5-bromo-N,N-dimethyl-1H-indazol-3-amine serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its indazole core is present in many therapeutic agents due to its ability to interact with biological targets. For instance, indazole derivatives have been explored for their potential as antitumor agents, where modifications to the indazole moiety can lead to compounds with significant activity against a range of human cancer cell lines .

properties

IUPAC Name

5-bromo-N,N-dimethyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLXGPHHSUKKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626859
Record name 5-Bromo-N,N-dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,N-dimethyl-1H-indazol-3-amine

CAS RN

552331-32-5
Record name 5-Bromo-N,N-dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 25 mL round-bottom flask, was added 5-bromo-1H-indazol-3-amine (2.0 g, 9432 μmol), 2.0 M iodomethane in tert-butyl methyl ether (587 μL, 9432 mmol), 1.5 g of Na2CO3, and 5 mL of DMF. The reaction mixture was heated to 80° C. for 6 hours. The reaction mixture was then diluted with 30 mL of water and extracted twice with 50 mL of EtOAc. The organic layers were combined, concentrated, and purified by a silica gel column chromatography separation on an ISOC instrument, eluting with 0-60% EtOAc in hexane to give 5-bromo-N,N-dimethyl-1H-indazol-3-amine (45 mg, 2.0% yield), MS m/z: 241 (M+1); and 5-bromo-N-methyl-1H-indazol-3-amine (550 mg, 26% yield), MS m/z: 227 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
587 μL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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